molecular formula C12H11N3O2 B5775000 N-(2-methoxyphenyl)pyrazine-2-carboxamide

N-(2-methoxyphenyl)pyrazine-2-carboxamide

Cat. No.: B5775000
M. Wt: 229.23 g/mol
InChI Key: XEQIVUGHAGSZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)pyrazine-2-carboxamide: is a compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of N-(2-methoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-methoxyaniline. The reaction is facilitated by the presence of coupling agents such as 4-dimethylaminopyridine and triethylamine . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods often involve optimizing these conditions to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

N-(2-methoxyphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N-(2-methoxyphenyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it interferes with the synthesis of bacterial cell walls, leading to cell death. In anticancer research, it is believed to inhibit certain enzymes involved in cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

N-(2-methoxyphenyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:

    Pyrazinamide: Known for its use in tuberculosis treatment.

    Glipizide: An antidiabetic drug.

    Bortezomib: An anticancer drug.

What sets this compound apart is its unique methoxyphenyl group, which can influence its pharmacological properties and make it suitable for specific applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-11-5-3-2-4-9(11)15-12(16)10-8-13-6-7-14-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQIVUGHAGSZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.